molecular formula C14H14N4O B2905964 (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035008-00-3

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2905964
CAS RN: 2035008-00-3
M. Wt: 254.293
InChI Key: ZLDZREOWMOINML-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAZ, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. TAZ is a triazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazoles, a core structure in the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This could suggest that the compound might interact with its targets through these properties.

Biochemical Pathways

1,2,3-triazoles have been applied in various fields such as agrochemistry and pharmacological chemistry . They have shown broad biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This could suggest that the compound might have good stability and potentially good bioavailability.

Result of Action

Compounds containing 1,2,3-triazole have shown a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound might have similar effects at the molecular and cellular level.

Action Environment

Given the high chemical stability of 1,2,3-triazoles , it can be inferred that the compound might be stable under various environmental conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its high potency. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have potent anticancer, neuroprotective, and antimicrobial properties. Another advantage of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is its stability. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a stable compound that can be stored for long periods without degradation. However, one of the limitations of using (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its solubility. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a hydrophobic compound that is poorly soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one. One of the future directions is the development of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one-based drugs for the treatment of cancer, neurodegenerative diseases, and microbial infections. Another future direction is the study of the structure-activity relationship of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one and its derivatives. This can lead to the development of more potent and selective compounds. The study of the pharmacokinetics and toxicity of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is also a future direction, which can provide valuable information for the development of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one-based drugs. Finally, the study of the mode of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a future direction, which can provide insights into the molecular mechanisms underlying its biological effects.
Conclusion:
In conclusion, (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have potent anticancer, neuroprotective, and antimicrobial properties. However, its solubility can limit its use in certain experiments. The study of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a promising area of research, and there are several future directions for its study.

Synthesis Methods

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one can be synthesized using different methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction between 3-azido-1-propanol and propargyl ketone in the presence of copper catalyst. This method leads to the formation of a triazole ring, which is an essential component of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one. Other methods include the reaction of 1,3-diphenylprop-2-en-1-one with azide in the presence of copper catalyst, and the reaction of 3-azidoazetidine with propargyl ketone in the presence of copper catalyst.

Scientific Research Applications

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been studied extensively for its potential applications in various fields. One of the most promising applications of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is in the field of cancer research. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has also been studied for its potential applications in the field of neuroscience. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has also been studied for its potential applications in the field of microbiology. (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.

properties

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-9-8-15-16-18/h1-9,13H,10-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDZREOWMOINML-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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